molecular formula C14H19NO2 B12114012 2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid

2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid

Cat. No.: B12114012
M. Wt: 233.31 g/mol
InChI Key: KZUQOSMEHNREBC-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid: is an organic compound that features a piperidine ring and a p-tolyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diaminopentane.

    Attachment of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction, where the intermediate is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.

    Catalytic Hydrogenation: Utilizing catalysts such as palladium on carbon to facilitate the hydrogenation steps.

    Automated Reaction Systems: Employing automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence metabolic pathways or signal transduction pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)-2-phenylacetic acid: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(Morpholin-4-yl)-2-(p-tolyl)acetic acid: Similar structure but with a morpholine ring instead of a piperidine ring.

    2-(Piperidin-1-yl)-2-(m-tolyl)acetic acid: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

2-(Piperidin-1-yl)-2-(p-tolyl)acetic acid is unique due to the presence of both the piperidine ring and the p-tolyl group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-(4-methylphenyl)-2-piperidin-1-ylacetic acid

InChI

InChI=1S/C14H19NO2/c1-11-5-7-12(8-6-11)13(14(16)17)15-9-3-2-4-10-15/h5-8,13H,2-4,9-10H2,1H3,(H,16,17)

InChI Key

KZUQOSMEHNREBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)N2CCCCC2

Origin of Product

United States

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